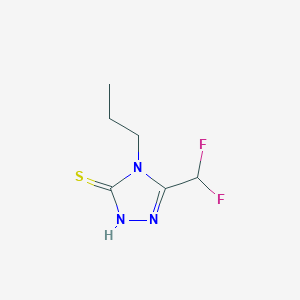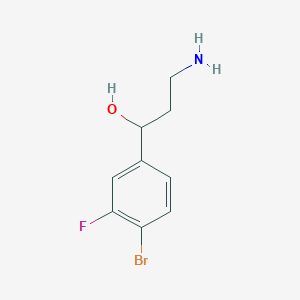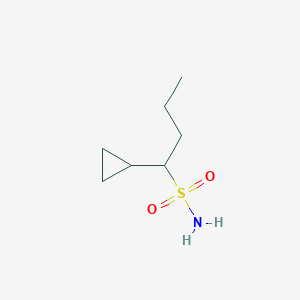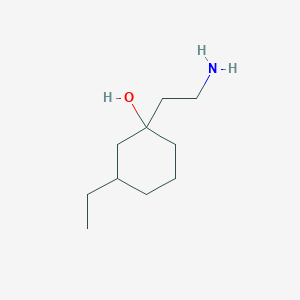
1-(2-Aminoethyl)-3-ethylcyclohexan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Aminoethyl)-3-ethylcyclohexan-1-ol is an organic compound that features a cyclohexane ring substituted with an ethyl group and a hydroxyl group, along with an aminoethyl side chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(2-Aminoethyl)-3-ethylcyclohexan-1-ol can be synthesized through several methods. One common approach involves the reduction of a corresponding ketone or aldehyde precursor using reducing agents such as sodium borohydride or lithium aluminum hydride. Another method includes the reductive amination of a ketone or aldehyde with an amine in the presence of a reducing agent like hydrogen gas and a metal catalyst.
Industrial Production Methods: Industrial production of this compound typically involves large-scale reductive amination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(2-Aminoethyl)-3-ethylcyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced further to form different amines or alcohols using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, or hydrogen gas with a metal catalyst.
Substitution: Various alkyl halides or acyl halides in the presence of a base or acid catalyst.
Major Products:
Oxidation: Ketones or aldehydes.
Reduction: Secondary or tertiary amines, depending on the reaction conditions.
Substitution: A wide range of substituted derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
1-(2-Aminoethyl)-3-ethylcyclohexan-1-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block for various chemical reactions.
Biology: Investigated for its potential role in biological systems, including as a ligand for receptors or enzymes.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, polymers, and other industrial products.
Wirkmechanismus
The mechanism of action of 1-(2-Aminoethyl)-3-ethylcyclohexan-1-ol involves its interaction with specific molecular targets, such as receptors or enzymes. The aminoethyl side chain can form hydrogen bonds or ionic interactions with these targets, leading to changes in their activity or function. The compound may also participate in signaling pathways, modulating various biological processes.
Vergleich Mit ähnlichen Verbindungen
1-(2-Aminoethyl)-3-ethylcyclohexan-1-ol can be compared with other similar compounds, such as:
1-(2-Aminoethyl)-3-methylcyclohexan-1-ol: Similar structure but with a methyl group instead of an ethyl group.
1-(2-Aminoethyl)-3-propylcyclohexan-1-ol: Similar structure but with a propyl group instead of an ethyl group.
1-(2-Aminoethyl)-3-isopropylcyclohexan-1-ol: Similar structure but with an isopropyl group instead of an ethyl group.
Eigenschaften
Molekularformel |
C10H21NO |
|---|---|
Molekulargewicht |
171.28 g/mol |
IUPAC-Name |
1-(2-aminoethyl)-3-ethylcyclohexan-1-ol |
InChI |
InChI=1S/C10H21NO/c1-2-9-4-3-5-10(12,8-9)6-7-11/h9,12H,2-8,11H2,1H3 |
InChI-Schlüssel |
ZABWLSHTBDCACK-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1CCCC(C1)(CCN)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


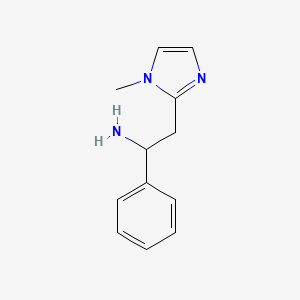
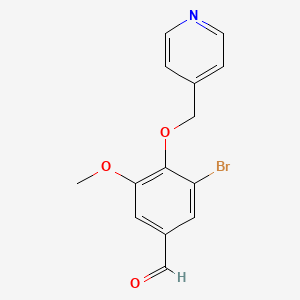

![(2E)-3-[4-methoxy-3-(pyridin-3-ylmethoxy)phenyl]acrylic acid](/img/structure/B13183822.png)
![1-{1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazol-4-yl}ethan-1-one](/img/structure/B13183830.png)


methanol](/img/structure/B13183839.png)
